molecular formula C7H12O4S B2564307 2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide CAS No. 2229262-59-1

2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide

Cat. No. B2564307
M. Wt: 192.23
InChI Key: QKJIVBAQAREUAR-UHFFFAOYSA-N
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Description

“2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Molecular Recognition

Research highlights the potential of 2,2-dimethylbutynoic acid derivatives in molecular recognition, demonstrating intermolecular hydrogen bonding capabilities. This property is significant for developing new materials and sensors, where specific molecule identification is crucial. The study provides insight into the fundamental interactions that can be harnessed for designing more efficient recognition systems (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).

Photoreleasable Protecting Groups

Another application is the use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids. This technique is pivotal in synthetic chemistry, enabling the temporal control of reaction pathways through light. It opens avenues in developing light-responsive materials and in the controlled release of active compounds in pharmaceuticals (Klan, Zabadal, Heger, 2000).

Gas Adsorption and Selective Sorption

The construction of charged metal-organic frameworks using tetracarboxylic acids showcases the potential for pore modification and selective gas adsorption. These findings are particularly relevant for environmental applications, such as carbon dioxide capture and the selective adsorption of gases, contributing to cleaner energy solutions (Susan Sen, S. Neogi, Arshad Aijaz, Qiang Xu, P. K. Bharadwaj, 2014).

Catalysts and Synthetic Chemistry

Compounds related to 2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide are utilized as catalysts in various synthetic processes, including the Baeyer–Villiger oxidation under solvent-free conditions. This highlights the role of such compounds in green chemistry, offering sustainable pathways for chemical synthesis (L. Martins, S. Hazra, M. F. C. G. Silva, A. Pombeiro, 2016).

properties

IUPAC Name

2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-7(2)5(6(8)9)3-4-12(7,10)11/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIVBAQAREUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1(=O)=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide

CAS RN

2229262-59-1
Record name 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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